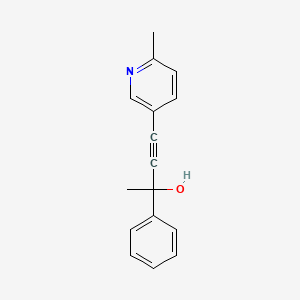
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position, a phenyl group, and a hydroxyl group attached to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and phenylacetylene.
Formation of the Butynyl Chain: The butynyl chain is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynyl chain can be reduced to a double or single bond.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-one.
Reduction: Formation of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-en-2-ol or 4-(6-Methylpyridin-3-yl)-2-phenylbutan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol: Similar structure but with different substitution patterns.
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-en-2-ol: Reduced form of the compound.
4-(6-Methylpyridin-3-yl)-2-phenylbutan-2-ol: Fully reduced form of the compound.
Uniqueness
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol is unique due to its combination of a pyridine ring, phenyl group, and butynyl chain with a hydroxyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(6-methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-8-9-14(12-17-13)10-11-16(2,18)15-6-4-3-5-7-15/h3-9,12,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAQMHTKLWJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#CC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6011007.png)
![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)
![3-bromo-N-[3-(butanoylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]acetamide](/img/structure/B6011050.png)
![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
![(1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![2,5-dichloro-3-piperidin-1-yl-6-[(E)-2-piperidin-1-ylethenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B6011103.png)
